Cas no 896366-69-1 (N-(4-methyl-1,3-thiazol-2-yl)-1-(3-nitrophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

N-(4-methyl-1,3-thiazol-2-yl)-1-(3-nitrophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide structure
896366-69-1 structure
商品名:N-(4-methyl-1,3-thiazol-2-yl)-1-(3-nitrophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS番号:896366-69-1
MF:C17H14N4O4S
メガワット:370.382462024689
CID:5478440

N-(4-methyl-1,3-thiazol-2-yl)-1-(3-nitrophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(4-methyl-1,3-thiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide
    • N-(4-methyl-1,3-thiazol-2-yl)-1-(3-nitrophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
    • インチ: 1S/C17H14N4O4S/c1-11-10-26-17(18-11)19-15(22)14-6-3-7-20(16(14)23)9-12-4-2-5-13(8-12)21(24)25/h2-8,10H,9H2,1H3,(H,18,19,22)
    • InChIKey: CDHZKYVAILKPBG-UHFFFAOYSA-N
    • ほほえんだ: C1(=O)N(CC2=CC=CC([N+]([O-])=O)=C2)C=CC=C1C(NC1=NC(C)=CS1)=O

N-(4-methyl-1,3-thiazol-2-yl)-1-(3-nitrophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2743-1622-20mg
N-(4-methyl-1,3-thiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
896366-69-1 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2743-1622-15mg
N-(4-methyl-1,3-thiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
896366-69-1 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2743-1622-5μmol
N-(4-methyl-1,3-thiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
896366-69-1 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2743-1622-2μmol
N-(4-methyl-1,3-thiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
896366-69-1 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2743-1622-3mg
N-(4-methyl-1,3-thiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
896366-69-1 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2743-1622-50mg
N-(4-methyl-1,3-thiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
896366-69-1 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2743-1622-40mg
N-(4-methyl-1,3-thiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
896366-69-1 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2743-1622-10μmol
N-(4-methyl-1,3-thiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
896366-69-1 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2743-1622-10mg
N-(4-methyl-1,3-thiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
896366-69-1 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2743-1622-75mg
N-(4-methyl-1,3-thiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
896366-69-1 90%+
75mg
$208.0 2023-05-16

N-(4-methyl-1,3-thiazol-2-yl)-1-(3-nitrophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide 関連文献

N-(4-methyl-1,3-thiazol-2-yl)-1-(3-nitrophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamideに関する追加情報

Comprehensive Analysis of N-(4-methyl-1,3-thiazol-2-yl)-1-(3-nitrophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 896366-69-1)

The compound N-(4-methyl-1,3-thiazol-2-yl)-1-(3-nitrophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 896366-69-1) is a structurally complex molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. With its unique combination of a thiazole ring, a nitrophenyl group, and a dihydropyridine core, this compound exhibits potential pharmacological properties that make it a subject of ongoing research. Its molecular formula and intricate architecture suggest possible applications in targeting specific biological pathways, particularly in the context of enzyme inhibition or receptor modulation.

Recent trends in pharmaceutical research highlight a growing interest in heterocyclic compounds like N-(4-methyl-1,3-thiazol-2-yl)-1-(3-nitrophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide. Scientists are increasingly exploring such molecules for their potential in addressing unmet medical needs, including chronic diseases and inflammatory conditions. The presence of the nitrophenyl moiety, in particular, is often associated with enhanced binding affinity to certain protein targets, making this compound a candidate for further investigation in drug development pipelines.

From a synthetic chemistry perspective, the preparation of CAS 896366-69-1 involves multi-step organic reactions that require precise control of reaction conditions. The incorporation of the 4-methylthiazole group and the 3-nitrophenyl substituent demands careful optimization to achieve high yields and purity. Researchers frequently employ modern techniques such as microwave-assisted synthesis or flow chemistry to improve the efficiency of producing this compound, reflecting broader industry shifts toward sustainable and scalable methodologies.

The physicochemical properties of N-(4-methyl-1,3-thiazol-2-yl)-1-(3-nitrophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide are critical for its potential applications. Its solubility profile, stability under various pH conditions, and permeability characteristics are often studied using advanced analytical techniques like HPLC-MS and NMR spectroscopy. These studies are essential for understanding the compound's behavior in biological systems and its suitability for further pharmacological evaluation.

In the context of current healthcare challenges, molecules like CAS 896366-69-1 are being examined for their potential role in addressing antibiotic resistance and other emerging therapeutic areas. The thiazole component, commonly found in many FDA-approved drugs, suggests possible antimicrobial or antiviral properties that could be relevant in today's global health landscape. This aligns with frequent search queries about "new antibiotic candidates" or "novel anti-inflammatory agents," indicating public interest in breakthrough medical treatments.

Computational chemistry and molecular modeling have become indispensable tools in studying N-(4-methyl-1,3-thiazol-2-yl)-1-(3-nitrophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide. Researchers utilize docking simulations and quantitative structure-activity relationship (QSAR) analyses to predict its interactions with biological targets. These in silico approaches, combined with experimental data, help accelerate the identification of potential therapeutic applications while reducing development costs - a crucial consideration in modern drug discovery programs.

The safety profile and toxicological aspects of CAS 896366-69-1 represent another important area of investigation. Preliminary studies typically assess cytotoxicity, genotoxicity, and metabolic stability to establish a foundation for further development. Such evaluations are particularly relevant given increasing regulatory requirements and public demand for safer pharmaceutical products, as reflected in frequent searches about "drug safety profiles" and "ADMET properties."

From an intellectual property perspective, compounds like N-(4-methyl-1,3-thiazol-2-yl)-1-(3-nitrophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide often feature in patent applications related to novel therapeutic agents. The specific structural features of this molecule, including its dihydropyridine-3-carboxamide core, may offer patentable novelty in various jurisdictions, making it valuable for pharmaceutical companies seeking to protect their innovations in competitive markets.

Looking ahead, the research trajectory for CAS 896366-69-1 will likely involve more detailed biological testing and potential structural optimization. As the scientific community continues to explore its mechanism of action and therapeutic potential, this compound may emerge as a lead structure for developing new classes of pharmaceutical agents. Its progress will be closely watched by researchers interested in small molecule drug discovery and medicinal chemistry innovations, topics that consistently rank high in academic and industry search queries.

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